molecular formula C11H8F3NO2S B8422820 5-Trifluoromethyl-benzothiazole-2-carboxylic acid ethyl ester CAS No. 857081-44-8

5-Trifluoromethyl-benzothiazole-2-carboxylic acid ethyl ester

Cat. No. B8422820
Key on ui cas rn: 857081-44-8
M. Wt: 275.25 g/mol
InChI Key: KZZZKMKMUOYGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07420001B2

Procedure details

To 2-amino-4-trifluoromethyl-benzenethiol (0.7 g) was added ethyl triethoxyacetate (3 eq). The mixture was stirred at 110° C. overnight. The reaction mixture was cooled and triturated with hexane. Filtration gave 460 mg of 5-trifluoromethyl-benzothiazole-2-carboxylic acid ethyl ester as a white solid.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[SH:12].[CH2:13]([O:15][C:16](OCC)([O:22]CC)[C:17](OCC)=O)[CH3:14]>>[CH2:13]([O:15][C:16]([C:17]1[S:12][C:3]2[CH:4]=[CH:5][C:6]([C:8]([F:9])([F:10])[F:11])=[CH:7][C:2]=2[N:1]=1)=[O:22])[CH3:14]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(F)(F)F)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=O)OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
triturated with hexane
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C=1SC2=C(N1)C=C(C=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.